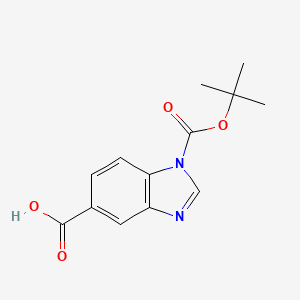

![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-methoxyphenyl)amino]piperidine CAS No. 501673-75-2](/img/structure/B1292060.png)

1-Boc-4-[(2-methoxyphenyl)amino]piperidine

概要

説明

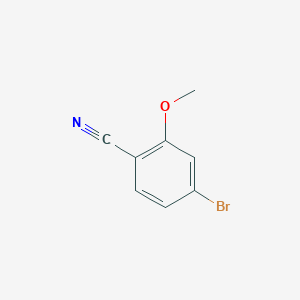

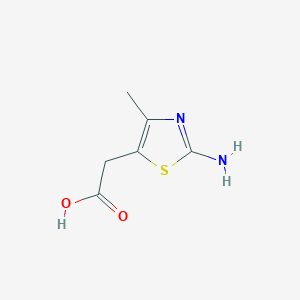

1-Boc-4-[(2-methoxyphenyl)amino]piperidine, also known as Boc-piperidine , belongs to the class of piperidine derivatives . Its chemical formula is C₁₇H₂₆N₂O₃ with a molecular weight of 306.4 g/mol . The compound features a piperidine ring substituted with a 2-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group.

Synthesis Analysis

- Cyclization of 1,2-diamine derivatives with sulfonium salts : The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields piperazinopyrrolidinones . Reaction with 2-bromoethyldiphenylsulfonium triflate : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Molecular Structure Analysis

The molecular structure of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine consists of a piperidine ring with a Boc protecting group and a methoxyphenyl substituent. The Boc group shields the amino functionality, making it a versatile intermediate for further transformations .

科学的研究の応用

Synthesis of SIRT2 Inhibitors

“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which can act as silent information regulator human type 2 (SIRT2) inhibitors . SIRT2 inhibitors have potential applications in the treatment of cancer, neurodegenerative diseases, and aging.

Preparation of Triazine Derivatives

This compound can also be used to synthesize piperidine-substituted triazine derivatives . Triazine derivatives have shown a wide range of biological activities including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects.

Development of HIV-1 NNRTIs

“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” can be employed in the synthesis of piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . NNRTIs are key components of highly active antiretroviral therapy (HAART) for the treatment of HIV.

Solid-Phase Synthesis of N-Substituted Piperidines

This compound is employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates . N-substituted piperidines are found in a variety of pharmaceuticals and natural products.

Preparation of Protein Agonists or Antagonists

“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” serves as a precursor in the preparation of a variety of different protein agonists or antagonists . These include Kinesin spindle protein inhibitors with potential anticancer activity, Orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential, Pim-1 inhibitors, and Aspartic acid protease inhibitors.

Chemical Research and Development

Apart from these specific applications, “1-Boc-4-[(2-methoxyphenyl)amino]piperidine” is also used in general chemical research and development, serving as a building block in the synthesis of a wide range of chemical compounds .

作用機序

Target of Action

It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . These compounds primarily target the opioid receptors in the brain, which play a crucial role in pain perception.

Mode of Action

Fentanyl and its derivatives are opioid agonists that bind to the body’s opioid receptors, particularly the mu-opioid receptors, leading to a decrease in the perception of pain .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with organic halides or pseudohalides, catalyzed by a palladium(0) complex .

Pharmacokinetics

Fentanyl, for example, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

Fentanyl and its derivatives, for example, can cause analgesia, sedation, and respiratory depression by acting on the central nervous system .

特性

IUPAC Name |

tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDDDIHAPKMQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133084 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(o-Anisidino)-1-(tert-butoxycarbonyl)piperidine | |

CAS RN |

501673-75-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)